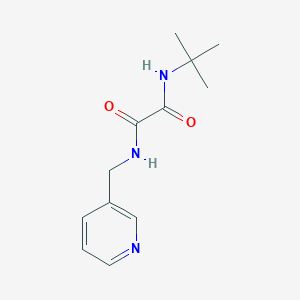

N-tert-Butyl-N'-pyridin-3-ylmethyl-oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

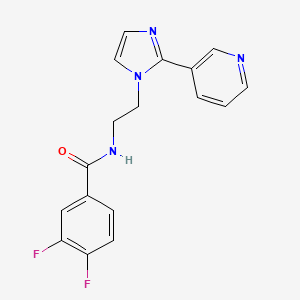

The synthesis pathway for N-tert-Butyl-N’-pyridin-3-ylmethyl-oxalamide involves the reaction of tert-butylamine, pyridine-3-carboxaldehyde, and oxalic acid dihydrate in the presence of a dehydrating agent. The reaction steps include dissolving tert-butylamine in a dry solvent such as dichloromethane or toluene, adding pyridine-3-carboxaldehyde to the reaction mixture and stirring for 10-15 minutes, adding oxalic acid dihydrate to the reaction mixture and stirring for an additional 10-15 minutes, adding a dehydrating agent to the reaction mixture and stirring for 1-2 hours at room temperature, quenching the reaction by adding water and extracting the product with a suitable organic solvent such as ethyl acetate, and purifying the product by column chromatography or recrystallization to obtain N-tert-Butyl-N’-pyridin-3-ylmethyl-oxalamide as a white solid.Molecular Structure Analysis

The compound crystallized in a triclinic space group, P-1, with cell parameters a = 6.7945 (2), b = 7.1791 (3), c = 17.1267 (7), α = 96.153 (1), β = 100.573 (2), γ = 98.911 (2) and Z = 2, with the whole molecule being the asymmetric unit . The compound has extensive π–π interactions along the c-axis between the phenyl ring and the pyridyl ring at a distance of 3.7 Å . In addition, the crystal also has a nearly linear intermolecular N–H···N hydrogen bond at a relatively short distance of 1.96 Å .Wissenschaftliche Forschungsanwendungen

Modulation of Genotoxicity

Skolimowski et al. (2010) explored the use of nitrone-based free radical scavengers, similar in structure to N-tert-Butyl-N'-pyridin-3-ylmethyl-oxalamide, to modulate the genotoxicity of ethoxyquin in human lymphocytes. This study highlighted the potential of such compounds in reducing DNA damage induced by genotoxic agents through free radical scavenging and involvement in cellular repair mechanisms (Skolimowski et al., 2010).

Catalysis and Oxidation Reactions

Zhang and Wang (2014) used a catalytic system involving tert-butyl nitrite (TBN) for the oxidation of sulfides to sulfoxides, demonstrating the versatility of tert-butyl groups in catalytic oxidation processes. Such research underscores the importance of structural components similar to this compound in facilitating chemical transformations under mild conditions (Zhang & Wang, 2014).

Coordination Chemistry

M. Halcrow (2005) reviewed the synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine and related ligands, showcasing their utility in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. This research demonstrates the role of pyridinyl groups, akin to those in this compound, in the development of advanced materials and sensors (Halcrow, 2005).

Mitochondrial Oxidative Stress Defense

Salvi et al. (2007) studied the role of catalase in defending rat liver mitochondria against oxidative stress, showing the importance of compounds capable of modulating oxidative damage within biological systems. This research is pertinent to understanding how structurally similar compounds to this compound might impact cellular defense mechanisms (Salvi et al., 2007).

Metallopharmaceutical Agents

Ray et al. (2007) reported on the synthesis and biomedical studies of palladium, gold, and silver complexes with N-heterocyclic carbene ligands, highlighting their potent anticancer and antimicrobial activities. This area of research illustrates the potential medical applications of compounds structurally related to this compound, particularly in the development of new therapeutic agents (Ray et al., 2007).

Eigenschaften

IUPAC Name |

N'-tert-butyl-N-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-12(2,3)15-11(17)10(16)14-8-9-5-4-6-13-7-9/h4-7H,8H2,1-3H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKCPWWXSWDAFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCC1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2716773.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716776.png)

![N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2716777.png)

![4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716779.png)

![2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2716780.png)

![[4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2716781.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2716784.png)

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2716790.png)